Thiacetarsamide sodium
Overview
Description
Thiacetarsamide sodium, also known as arsenamide, is an organoarsenic compound with the chemical formula C11H12AsNO5S2. It is primarily used as a chemotherapeutic agent against canine filaria and trichomonas. This compound is known for its antiparasitic properties and has been marketed under the trade name Caparsolate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiacetarsamide sodium involves the reaction of 4-carbamoylphenylarsenic acid with thioacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-carbamoylphenylarsenic acid: This is achieved by reacting phenylarsenic acid with a carbamoylating agent.
Reaction with thioacetic acid: The 4-carbamoylphenylarsenic acid is then reacted with thioacetic acid to form thiacetarsamide.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or continuous reactors: These are used to control the reaction parameters such as temperature, pressure, and concentration.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: Thiacetarsamide sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various arsenic-containing species.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution reactions: These typically require specific catalysts and solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various arsenic-containing compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Thiacetarsamide sodium has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its antiparasitic properties and its effects on various biological systems.
Medicine: this compound is used as a chemotherapeutic agent against canine filaria and trichomonas. It has been explored for its potential use in treating other parasitic infections.
Industry: The compound is used in the production of other arsenic-containing chemicals and as a research tool in various industrial applications
Mechanism of Action
Thiacetarsamide sodium is compared with other similar compounds such as:
Melarsomine: Another arsenic-containing compound used as a macrofilaricide. It is considered safer and more effective than this compound.
Sodium-stibogluconate: A pentavalent antimonial used for treating leishmaniasis. It has a different mechanism of action compared to this compound.
Meglumine-antimonate: Another pentavalent antimonial with similar applications as sodium-stibogluconate.
Uniqueness: this compound is unique due to its specific mechanism of action and its effectiveness against canine filaria and trichomonas. its use has declined due to the availability of safer alternatives .
Comparison with Similar Compounds
- Melarsomine
- Sodium-stibogluconate
- Meglumine-antimonate .
Properties
IUPAC Name |
disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRWJSAOLNNBNI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10AsNNa2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932291 | |
Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-85-8, 14433-82-0 | |
Record name | Thiacetarsamide sodium [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiacetarsamide sodium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIACETARSAMIDE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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